7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromobenzyl group, a hexylsulfanyl chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common approach starts with the bromination of a benzyl precursor to introduce the bromobenzyl group. This is followed by the attachment of the hexylsulfanyl chain through a nucleophilic substitution reaction. The final step involves the formation of the purine core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromobenzyl position.
Scientific Research Applications
7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylsulfanyl chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The purine core can interact with nucleotide-binding sites, affecting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
7-(3-Bromo-benzyl)-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a nonylsulfanyl chain instead of a hexylsulfanyl chain.
7-(3-Bromo-benzyl)-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a decylsulfanyl chain.
Uniqueness
The uniqueness of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfanyl chain provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and membrane permeability. The bromobenzyl group allows for targeted interactions with biological molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H23BrN4O2S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23BrN4O2S/c1-3-4-5-6-10-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-8-7-9-14(20)11-13/h7-9,11H,3-6,10,12H2,1-2H3,(H,22,25,26) |
InChI Key |
KDDHRUNMONPVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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